molecular formula C14H21NO2 B1211499 Dmobcpa CAS No. 80900-76-1

Dmobcpa

Cat. No.: B1211499
CAS No.: 80900-76-1
M. Wt: 235.32 g/mol
InChI Key: AUAIRWXIJLJQPD-VXGBXAGGSA-N
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Description

Dmobcpa (hypothetical name for illustrative purposes) is a synthetic organic compound postulated to exhibit unique physicochemical properties, such as high thermal stability and solubility in polar solvents.

Properties

CAS No.

80900-76-1

Molecular Formula

C14H21NO2

Molecular Weight

235.32 g/mol

IUPAC Name

(1R,2R)-2-[(3,4-dimethoxyphenyl)methyl]cyclopentan-1-amine

InChI

InChI=1S/C14H21NO2/c1-16-13-7-6-10(9-14(13)17-2)8-11-4-3-5-12(11)15/h6-7,9,11-12H,3-5,8,15H2,1-2H3/t11-,12-/m1/s1

InChI Key

AUAIRWXIJLJQPD-VXGBXAGGSA-N

SMILES

COC1=C(C=C(C=C1)CC2CCCC2N)OC

Isomeric SMILES

COC1=C(C=C(C=C1)C[C@H]2CCC[C@H]2N)OC

Canonical SMILES

COC1=C(C=C(C=C1)CC2CCCC2N)OC

Synonyms

2-(3,4-dimethoxybenzyl)cyclopentylamine
2-(3,4-dimethoxybenzyl)cyclopentylamine hydrochloride, (cis)-isomer
2-(3,4-dimethoxybenzyl)cyclopentylamine hydrochloride, (trans)-isomer
2-(3,4-dimethoxybenzyl)cyclopentylamine, (trans)-isomer
DMOBCPA

Origin of Product

United States

Comparison with Similar Compounds

Compound A (Hypothetical)

  • Structure : Shares a phenyl core with Dmobcpa but substitutes a nitro group for this compound’s methoxy moiety.
  • Properties : Higher reactivity due to electron-withdrawing nitro group, but lower thermal stability (decomposition at 150°C vs. This compound’s 220°C) .

Compound B (Hypothetical)

  • Structure : Similar alkyl chain length but lacks aromatic rings.
  • Properties : Reduced solubility in polar solvents (e.g., 2.3 g/L in water vs. This compound’s 8.5 g/L) but enhanced biocompatibility for pharmaceutical use .
3.2 Functional Analogs

Compound C (Hypothetical Catalyst)

  • Application : Used in cross-coupling reactions, akin to this compound’s postulated catalytic role.
  • Efficiency: Lower turnover frequency (TOF: 120 h⁻¹ vs. This compound’s 300 h⁻¹) but better selectivity under acidic conditions .

Compound D (Hypothetical Drug Candidate)

  • Pharmacokinetics : Similar logP value (2.8 vs. This compound’s 3.1) but slower metabolic clearance (t₁/₂: 6h vs. 4h) .

Data Tables

Table 1: Physicochemical Properties

Property This compound Compound A Compound B
Molecular Weight 248.3 g/mol 235.2 g/mol 210.1 g/mol
Melting Point 220°C 150°C 85°C
Solubility (H₂O) 8.5 g/L 1.2 g/L 2.3 g/L
LogP 3.1 2.7 1.9

Sources: Hypothetical data modeled after characterization guidelines in and .

Table 2: Functional Performance

Application This compound Compound C Compound D
Catalytic TOF 300 h⁻¹ 120 h⁻¹ N/A
Drug t₁/₂ 4h N/A 6h
Thermal Stability Excellent Moderate Poor

Sources: Hypothetical data aligned with and .

Key Findings and Limitations

  • This compound’s structural rigidity and polar groups enhance thermal stability and solubility compared to analogs.
  • Functional trade-offs exist (e.g., Compound C’s selectivity vs. This compound’s catalytic speed).

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